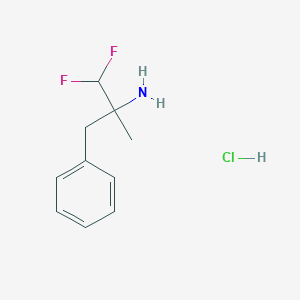
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClF2N It is a derivative of phenylpropanamine, characterized by the presence of two fluorine atoms and a methyl group attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl chloride, difluoromethylamine, and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or toluene. The temperature is maintained at a specific range, usually between 0°C to 25°C, to ensure optimal reaction rates.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to deprotonate the amine group and promote nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Purification Techniques: Employing advanced purification techniques such as recrystallization, distillation, and chromatography to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to monitor the purity, yield, and consistency of the final product.
化学反应分析
Types of Reactions
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,1,1-Trifluoropropan-2-ylhydrazine hydrochloride: Similar in structure but contains an additional fluorine atom.
1,1-Difluoro-2-methyl-3-phenyl-2-propanamine hydrochloride: A closely related compound with slight variations in the molecular structure.
Uniqueness
1,1-Difluoro-2-methyl-3-phenylpropan-2-amine hydrochloride is unique due to its specific arrangement of fluorine atoms and the presence of a phenyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry.
属性
IUPAC Name |
1,1-difluoro-2-methyl-3-phenylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N.ClH/c1-10(13,9(11)12)7-8-5-3-2-4-6-8;/h2-6,9H,7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRYJKBSGJERLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine](/img/structure/B2639841.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2639845.png)
![N-butyl-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)
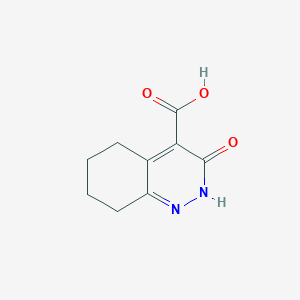
![2-[[5-(Furan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2639848.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2639849.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B2639850.png)
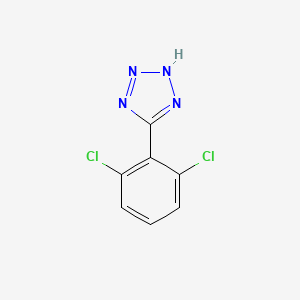
![2-(1,2-benzoxazol-3-yl)-1-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2639853.png)
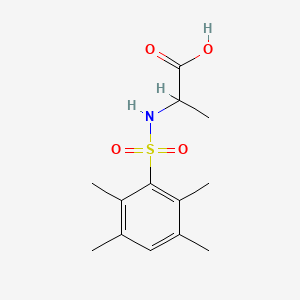
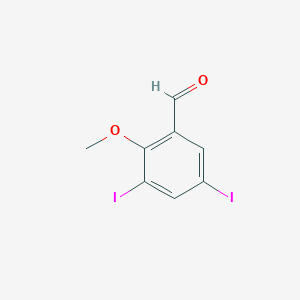
![(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid](/img/structure/B2639861.png)
![(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2639863.png)
